2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a heterocyclic compound with the molecular formula C12H13N5 and a molecular weight of 227.27 g/mol. This compound is notable for its unique structure that combines an imidazole ring with a quinoxaline ring, making it significant in various scientific fields, particularly in mutagenesis and carcinogenesis studies. The compound is classified as a mutagenic and potentially carcinogenic agent, often associated with the formation of food processing contaminants, particularly in cooked meats .
The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C typically involves the condensation of specific precursors under controlled conditions. A common synthetic route includes:
Industrial production may employ continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance efficiency and product quality .
The synthetic methods are designed to achieve high yields while minimizing by-products. The use of isotopically labeled carbon (14C) allows for tracking the compound in biological systems, enhancing its utility in research applications.
The structure of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C features:
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C undergoes several chemical reactions:
These reactions are critical for modifying the compound for various applications in research and industry.
The ability to undergo these reactions makes the compound versatile for synthesizing derivatives that may have different biological or chemical properties.
The mechanism of action of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C primarily involves its interaction with DNA:
This mechanism underlies its classification as a mutagenic agent and its exploration in genetic research .
The melting point is reported to be between 295°C to 300°C with slight decomposition observed at higher temperatures .
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C has several significant applications:
The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) follows meticulously designed heterocyclic chemistry routes. A common approach begins with 4-fluoro-1,2-diaminobenzene as the foundational precursor. Through sequential nitration and methylation reactions, this building block is transformed into 6-amino-3,5-dimethylquinoxaline. The critical cyclization step employs cyanogen bromide (BrCN) under controlled pH (8.5–9.0) to form the imidazole ring, specifically incorporating the C2-amino group that later hosts the ¹⁴C label [7] [9]. Final purification leverages preparative HPLC coupled with Sephadex LH-20 chromatography, achieving structural fidelity confirmed via proton NMR and high-resolution mass spectrometry [1] [7].
For isotopic analogs, the synthetic pathway requires strategic modification at the cyclization stage. ¹⁴C-labeled cyanogen bromide introduces the radioactive carbon at the C2 position of the imidazole ring. This method ensures site-specific labeling, as demonstrated by the synthesis of the deuterated analog (d₃ variant, MW 230.28 g/mol), where isotopic precursors are introduced during methylation [8]. Challenges include managing reactive intermediates to prevent isotopic dilution, necessitating anhydrous conditions and inert atmospheres [8].
Table 1: Key Synthetic Intermediates and Conditions for 4,8-DiMeIQx
Precursor | Reaction Step | Conditions | Intermediate |
---|---|---|---|
4-Fluoro-1,2-diaminobenzene | Nitration/Methylation | HNO₃, CH₃I, 0°C → 25°C | 6-Amino-3,5-dimethylquinoxaline |
6-Amino-3,5-dimethylquinoxaline | Cyclization | Br¹⁴CN, pH 8.5–9.0, 60°C | Crude 4,8-DiMeIQx-2-¹⁴C |
Crude product | Purification | Sephadex LH-20 → HPLC (C18) | >95% Pure labeled compound |
The C2 position is selected for ¹⁴C labeling due to its metabolic stability in heterocyclic amines. Unlike methyl groups (C3/C4/C8), which undergo demethylation, the C2-amino group remains intact during Phase I metabolism, ensuring that radioactive tracking reflects intact molecule distribution [7] [9]. Specific activity optimization targets 50–100 mCi/mmol, balancing detection sensitivity (e.g., scintillation counting) against potential radiolysis. This is achieved by blending ¹⁴C-labeled and unlabeled cyanogen bromide during synthesis [10].
Pulse-chase methodologies adapted from lipid tracer studies ( [3] [4]) are employed to quantify heterocyclic amine metabolism. Here, in vivo models (e.g., rodents) receive a single "pulse" of 4,8-DiMeIQx-2-¹⁴C, followed by tissue-specific "chase" analyses. Key parameters include:
Radiochemical purity (>98%) is validated using reverse-phase HPLC with dual UV-radiometric detection, minimizing isotopic impurities that could skew flux analyses [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: